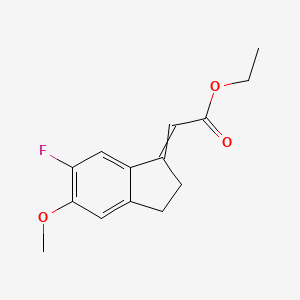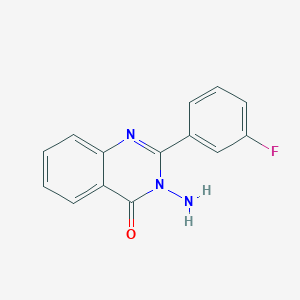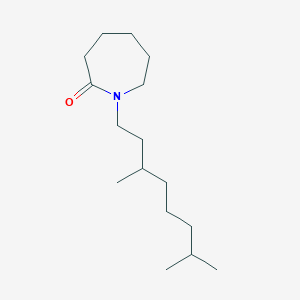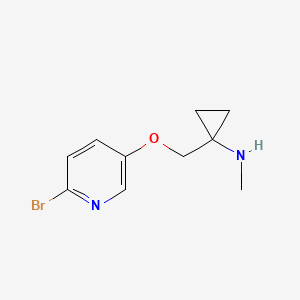
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a chemical compound with the molecular formula C10H13BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a cyclopropanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridin-3-yl methanol with N-methylcyclopropanamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Substitution: Formation of azide or nitrile derivatives.
Applications De Recherche Scientifique
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The cyclopropanamine moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure but with a methoxyethanamine group instead of a cyclopropanamine moiety.
6-Bromopyridin-3-yl methanol: Lacks the cyclopropanamine and N-methyl groups, serving as a precursor in the synthesis of the target compound.
Uniqueness
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is unique due to its combination of a bromopyridine ring and a cyclopropanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
1-[(6-bromopyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
JVOCKZNHCRFRCB-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)COC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)
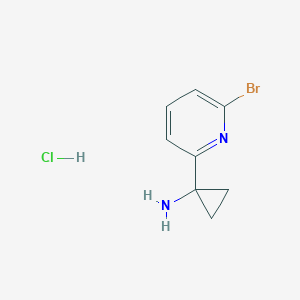
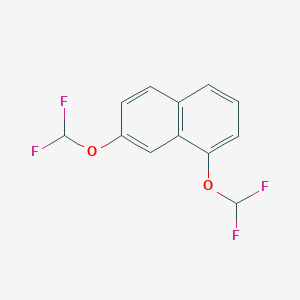
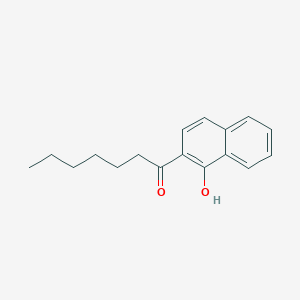

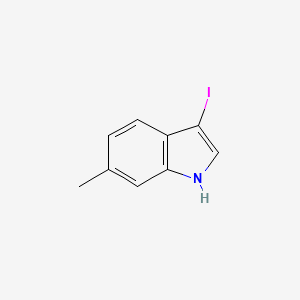

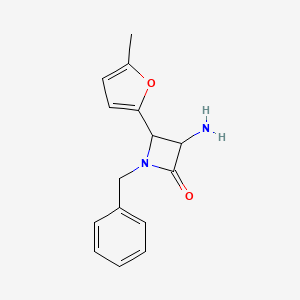
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
